N-acetylglycinate

Pharmaceutical Formulation Biochemical Assay Solubility Enhancement

N-Acetylglycine is the definitive N-terminal capping reagent for peptide synthesis, ensuring clean chain termination. Unlike glycine, its acetylated amine eliminates neuroactivity at NMDA receptors—critical for 13C/15N metabolic tracer studies without confounding effects. It is the specific substrate for aminoacylase-1 (ACY1) and glycine N-acyltransferase (GLYAT) kinetic assays. Patented as an MSG-like umami flavoring agent, it offers unique value for food and beverage R&D. Procure high-purity N-acetylglycine for reproducible peptide modification, enzymatic research, and flavor development.

Molecular Formula C4H6NO3-
Molecular Weight 116.10 g/mol
Cat. No. B8471490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetylglycinate
Molecular FormulaC4H6NO3-
Molecular Weight116.10 g/mol
Structural Identifiers
SMILESCC(=O)NCC(=O)[O-]
InChIInChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)/p-1
InChIKeyOKJIRPAQVSHGFK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylglycinate: Physicochemical and Biochemical Baseline for Informed Procurement


N-Acetylglycinate, the deprotonated form of N-acetylglycine (also known as aceturic acid), is an N-acylglycinate that exists as the major species at physiological pH (7.3) [1]. It is an endogenous human metabolite derived from the N-acetylation of the amino acid glycine [2]. This compound serves as a fundamental building block in peptidomimetic research and acts as a substrate for various enzymes, including glycine-N-acyltransferase (GLYAT, EC 2.3.1.13) [3]. N-acetylglycinate is widely utilized as an N-terminal blocking agent for peptide synthesis and modification, distinguishing it from its parent amino acid .

Why N-Acetylglycinate Cannot Be Simply Substituted: The Case Against Generic Interchange


Substituting N-acetylglycinate with its unmodified parent, glycine, or other glycine derivatives is not scientifically valid due to fundamental differences in their physicochemical properties and biological interactions. The N-acetylation of glycine to form N-acetylglycinate neutralizes the amino group's positive charge at physiological pH [1]. This chemical modification eliminates glycine's capacity to act as a direct agonist at glycine-gated chloride channels and as a co-agonist at NMDA receptors, thereby nullifying its neurotransmitter function [2]. Furthermore, the addition of the acetyl group alters the compound's solubility profile and its utility as a specific substrate or inhibitor for a unique set of enzymes, such as aminoacylase-1 and glycine N-acyltransferase [3]. Therefore, the assumption that glycine can serve as a generic replacement for N-acetylglycinate in research, formulation, or industrial applications is demonstrably false and can lead to experimental failure or product inefficacy [4].

N-Acetylglycinate: Quantifiable Performance and Selection Metrics vs. Key Comparators


Solubility Advantage of N-Acetylglycinate in Aqueous Formulation

N-Acetylglycinate demonstrates significantly higher aqueous solubility compared to its parent compound, glycine. This difference is critical for achieving desired concentrations in in vitro assays and in vivo formulations .

Pharmaceutical Formulation Biochemical Assay Solubility Enhancement

Loss of Agonist Activity at Inhibitory Glycine Receptors

The N-acetylation of glycine to form N-acetylglycinate completely abrogates its agonist activity at the glycine receptor (GlyR), a ligand-gated chloride channel. While glycine activates GlyRs with an EC50 in the low micromolar range (approx. 20-100 µM), N-acetylglycinate shows no measurable agonist activity [1][2]. This functional distinction is crucial for experimental design.

Neuroscience Electrophysiology Receptor Pharmacology

Lack of NMDA Receptor Co-agonist Activity vs. Glycine

Glycine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. N-acetylglycinate, due to the blocked amine group, is incapable of binding to the glycine modulatory site on the NMDA receptor complex. Consequently, it does not potentiate NMDA receptor currents [1][2].

Glutamatergic Signaling Neuropharmacology Excitotoxicity

High-Value Application Scenarios for N-Acetylglycinate Based on Quantified Evidence


Peptide and Peptidomimetic Synthesis: N-Terminal Capping Agent

In solid-phase peptide synthesis (SPPS) and solution-phase chemistry, N-acetylglycinate is the reagent of choice for N-terminal capping. Its use prevents unwanted reactions at the amino terminus, effectively terminating peptide chain elongation and mimicking the N-acetylated state of many biologically active peptides and proteins . The blocked amine ensures that the compound does not participate in further coupling reactions, providing a clean, stable, and bio-orthogonal modification. This is a critical step in the production of peptide therapeutics and research tools, where N-terminal acetylation can dramatically alter a peptide's stability, conformation, and biological activity [1].

Enzymology and Metabolism Studies: Specific Substrate for Aminoacylase and Glycine N-acyltransferase

N-acetylglycinate is the definitive substrate for studying the activity of key metabolic enzymes, including aminoacylase-1 (ACY1, EC 3.5.1.14) and glycine N-acyltransferase (GLYAT, EC 2.3.1.13). Unlike glycine, which is a product of the reaction, N-acetylglycinate allows researchers to directly and specifically assay the hydrolytic activity of aminoacylase-1 and the synthetic activity of GLYAT [2]. This specificity is essential for kinetic assays, inhibitor screening, and for elucidating the roles of these enzymes in human health and disease, where defects in ACY1 are linked to neurological disorders. The compound's metabolic stability also makes it a valuable tool in stable isotope-resolved metabolomics.

Flavor Science: Umami Taste Enhancement in Food Formulations

Patented evidence confirms that N-acetylglycinate and its salts are effective flavoring agents that elicit a distinct umami taste perception, similar to monosodium glutamate (MSG) [3]. This property is unique among simple glycine derivatives and is not shared by unmodified glycine, which has a sweet taste. The compound can be used in effective amounts to induce an umami taste, offering a viable alternative for creating savory flavor profiles in processed foods, seasonings, and culinary applications . This provides a clear commercial and functional advantage for procurement in the food and beverage industry.

Biomedical Research: Non-Interfering Metabolic Tracer and Control

N-acetylglycinate's lack of activity at glycine and NMDA receptors makes it an ideal tool for metabolic and pharmacokinetic studies where receptor activation is a confounding variable. Researchers can administer labeled (e.g., 13C or 15N) N-acetylglycinate to trace the fate of the glycine carbon skeleton and the acetyl group without triggering neuroactive responses [1]. This application is critical for studying glycine metabolism, protein acetylation, and the pharmacokinetics of glycine-derived compounds in complex biological systems, including in vivo animal models, where the use of unmodified glycine could cause undesired neurophysiological effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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